[(1S,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a discussion of how the compound can be synthesized from readily available starting materials, including the reagents and conditions required for each step.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in structure determination.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the reagents and conditions required for each reaction and the mechanism of each reaction.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Fluorescent Probes for β-Amyloid Detection
A study on the synthesis and optical properties of fluorescent probes designed for detecting β-amyloid aggregates showcases a methodological approach relevant to exploring applications of complex chemical entities. These probes, such as the novel fluorescent compound synthesized for Alzheimer's disease molecular diagnosis, are designed through catalytic acylation and characterized by various spectroscopic techniques. Their binding affinities toward Aβ(1–40) aggregates were investigated, demonstrating the potential of such compounds in bioimaging and disease diagnostics (Huan-bao Fa et al., 2015).
Photophysical Behavior in Biological Systems
Research into the photophysical behavior of specific probes in various solvents provides insights into how complex compounds interact with biological systems. This type of study is essential for understanding the solubility, stability, and interaction of complex molecules within living organisms, potentially guiding the application of your compound in similar contexts (Fermín Moreno Cerezo et al., 2001).
Atmospheric Degradation Studies
The atmospheric degradation of polycyclic aromatic hydrocarbons, including naphthalene derivatives, has been studied to understand their environmental behavior and transformation. Such studies can inform the environmental impact assessment of complex chemical compounds, including their persistence and potential toxicological effects in the atmosphere (P. T. Phousongphouang & J. Arey, 2002).
Synthesis and Evaluation of Topoisomerase Inhibitors
The synthesis and evaluation of compounds as DNA topoisomerase I inhibitors highlight the application of complex molecules in therapeutic development. Such research endeavors aim to design and assess the biological activity of compounds, paving the way for drug discovery and development processes relevant to various diseases, including cancer (K. Lackey et al., 1995).
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I hope this general approach is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
[(1S,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6/c1-6-25(4,5)24(29)31-21-10-14(2)9-16-11-20(27)15(3)19(23(16)21)8-7-18-12-17(26)13-22(28)30-18/h9,11,15,17-19,21,23,26H,6-8,10,12-13H2,1-5H3/t15-,17+,18+,19+,21-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDFVGFXQSJBAA-CKLJVHAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(=CC2=CC(=O)C(C(C12)CCC3CC(CC(=O)O3)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1CC(=CC2=CC(=O)[C@H]([C@H]([C@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156565 | |
Record name | L 669262 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |
CAS RN |
130468-11-0 | |
Record name | L 669262 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130468110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L 669262 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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